
D-Gulono-1,4-lactona
Descripción general
Descripción
La D-Gulono-1,4-lactona es una lactona de ácido hexanoico que juega un papel crucial en la biosíntesis del ácido L-ascórbico (vitamina C) en muchos organismos. Es una lactona basada en carbohidratos y es conocida por su participación en varias vías bioquímicas, particularmente en la síntesis de vitamina C en animales .
Aplicaciones Científicas De Investigación
La D-Gulono-1,4-lactona tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La D-Gulono-1,4-lactona ejerce sus efectos principalmente a través de su conversión a ácido L-ascórbico. La enzima L-gulono-1,4-lactona oxidasa cataliza esta conversión, que implica la oxidación de la lactona para formar el ácido L-ascórbico redox-activo . Este proceso es crucial para mantener las propiedades antioxidantes de la vitamina C y su papel en varias vías bioquímicas .
Compuestos Similares:
D-Gluconato-1,4-lactona: Otra lactona basada en carbohidratos con propiedades similares.
L-Galactono-1,4-lactona: Involucrada en la biosíntesis de vitamina C en las plantas.
Ácido D-Glucurónico: Un compuesto relacionado que se utiliza en varias vías bioquímicas.
Singularidad: La this compound es única debido a su papel específico en la biosíntesis del ácido L-ascórbico en los animales. A diferencia de otros compuestos similares, está directamente involucrada en el paso final de la síntesis de vitamina C, lo que la convierte en un componente fundamental para mantener las defensas antioxidantes y la salud general .
Análisis Bioquímico
Biochemical Properties
D-Gulono-1,4-lactone is involved in the final step of vitamin C biosynthesis, which consistently involves an oxidation reaction carried out by the aldonolactone oxidoreductases . This compound is converted into L-ascorbic acid by L-gulono-1,4-lactone oxidase (GULO) in animals . The enzyme GULO, along with others like ALO and GalDH, oxidizes the C2 carbon atom of their monosaccharide substrates, thereby generating the characteristic redox-reactive C2-C3 double bond of L-ascorbic acid and its analogs .
Cellular Effects
In cellular processes, D-Gulono-1,4-lactone plays a crucial role in the production of ascorbic acid, which is a powerful antioxidant and co-substrate for many redox enzymes involved in a range of processes from biosynthesis of collagen, carnitine, and neurotransmitters to chromatin modification . In transgenic tobacco cells overexpressing AtGulLO2, 3, or 5, the levels of total ascorbic acid were significantly increased as compared with those in control cells .
Molecular Mechanism
The molecular mechanism of D-Gulono-1,4-lactone involves its conversion to L-ascorbic acid by the enzyme GULO . This process involves the oxidation of the C2 carbon atom of D-Gulono-1,4-lactone, generating the redox-reactive C2-C3 double bond of L-ascorbic acid . A flavin-interacting amino acid modulates the reactivity with the electron acceptors, including oxygen, and determines whether an enzyme functions as an oxidase or a dehydrogenase .
Metabolic Pathways
D-Gulono-1,4-lactone is involved in the biosynthesis of ascorbic acid, typically using a sugar-phosphate as the biosynthetic precursor . This compound is converted into L-ascorbic acid by the enzyme GULO, which is the final step in the biosynthesis of ascorbic acid .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La D-Gulono-1,4-lactona se puede sintetizar a través de varios métodos:
Oxidación Anomérica Selectiva: Este método implica la oxidación de aldosas sin proteger con bromo, lo que lleva a la formación de la lactona.
Deshidrogenación de Alditoles y Aldosas: Este proceso está catalizado por un complejo de metal de transición en presencia de un aceptor de hidrógeno.
Protocolos de Oxidación: Las aldosas protegidas con un grupo hidroxilo anomérico libre se pueden convertir en aldonolactonas utilizando reactivos de cromo (VI) o sistemas oxidantes basados en DMSO.
Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la oxidación aeróbica de aldosas sin proteger sobre catalizadores heterogéneos, como Pd/C, Au/C o una combinación de Bi-Pd/C .
Tipos de Reacciones:
Oxidación: La this compound se oxida para formar ácido L-ascórbico.
Reducción: El compuesto se puede reducir para formar varios derivados, como el 2,6-dibromo-2,6-dideoxi-D-alditol.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen bromo y reactivos de cromo (VI).
Reducción: El borohidruro de sodio (NaBH4) se utiliza comúnmente para reacciones de reducción.
Principales Productos:
Ácido L-ascórbico: El producto principal de la oxidación de this compound.
2,6-dibromo-2,6-dideoxi-D-alditol: Un producto formado a través de la reducción.
Comparación Con Compuestos Similares
D-Gluconic acid-1,4-lactone: Another carbohydrate-based lactone with similar properties.
L-Galactono-1,4-lactone: Involved in the biosynthesis of vitamin C in plants.
D-Glucuronic acid: A related compound used in various biochemical pathways.
Uniqueness: D-Gulono-1,4-lactone is unique due to its specific role in the biosynthesis of L-ascorbic acid in animals. Unlike other similar compounds, it is directly involved in the final step of vitamin C synthesis, making it a critical component in maintaining antioxidant defenses and overall health .
Propiedades
IUPAC Name |
(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-LECHCGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036177 | |
| Record name | D-Gulonic acid γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-07-2, 3327-64-8 | |
| Record name | D-Gulono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gulonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gulono-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gulonic acid γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-gulono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes D-Gulono-1,4-lactone a valuable starting material in organic synthesis?
A1: D-Gulono-1,4-lactone possesses a unique structure with multiple reactive sites, making it amenable to various chemical transformations. This versatility allows chemists to leverage it for synthesizing diverse and complex molecules, including other sugar derivatives, heterocycles, and natural product analogs. For instance, it serves as a key precursor in the synthesis of L-arabinose-5-C14 [] and has been used to synthesize seven and eight-carbon sugar derivatives [].
Q2: Are there any specific examples of how D-Gulono-1,4-lactone has been utilized for synthesizing biologically relevant molecules?
A2: Yes, several research articles showcase the application of D-Gulono-1,4-lactone in preparing biologically relevant molecules. For instance:
- Synthesis of L-Arabinose-5-C14: A multi-step synthesis employed D-Gulono-1,4-lactone as a starting point to produce the radiolabeled sugar L-arabinose-5-C14, a valuable tool in biochemical studies [].
- Polycyclic Halichondrin C1-C14 Fragment: Researchers utilized a D-Gulono-1,4-lactone-derived intermediate in the synthesis of a complex polycyclic fragment found in halichondrin B, a potent anticancer marine natural product [, ]. This highlights its utility in accessing complex structures with potential medicinal applications.
- Novel Boron Neutron Capture Candidates: D-Gulono-1,4-lactone reacts with monolithiated 1,7-dicarba-closo-dodecaborane(12) to yield novel boron-containing sugar derivatives, which may find application in boron neutron capture therapy [].
- Aldopentono-1,4-thiolactones: D-Gulono-1,4-lactone serves as a precursor for synthesizing both 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone [, ], demonstrating its versatility in accessing different thiolactone diastereomers.
Q3: The synthesis of 2-C-cyano-2-deoxy-sugars is a significant area of carbohydrate chemistry. Has D-Gulono-1,4-lactone been explored in this context?
A3: While D-Gulono-1,4-lactone itself has not been directly used to synthesize 2-C-cyano-2-deoxy-sugars, its close derivative, 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone, has been investigated []. The reaction with tosylmethyl isocyanide, aimed at forming pentofuranosyl cyanides, yielded unexpected products, highlighting the complex reactivity of these systems and offering insights for further synthetic exploration.
Q4: The research mentions the preparation of 3-amino-2,3-dideoxyhexonic acids. What is the role of D-Gulono-1,4-lactone in their synthesis?
A4: D-Gulono-1,4-lactone serves as a crucial starting material for synthesizing 2,3-aziridino-2,3-dideoxyhexonamides, which can be further converted into 3-amino-2,3-dideoxyhexonic acids []. This synthetic route highlights the use of D-Gulono-1,4-lactone in accessing valuable amino sugar derivatives.
Q5: Beyond specific synthetic applications, what other research areas involve D-Gulono-1,4-lactone?
A5: D-Gulono-1,4-lactone's utility extends to:
- Enzyme Studies: Research investigates D-arabinono-1,4-lactone oxidase, an enzyme involved in D-erythroascorbic acid biosynthesis, using D-Gulono-1,4-lactone as a competitive inhibitor []. This aids in understanding the enzyme's mechanism and potential applications in biotechnology.
- Development of New Synthetic Methodologies: The molecule's structural features make it a suitable substrate for exploring new synthetic methods. For example, research describes the preparation of enantiomerically pure substituted morpholines from D-Gulono-1,4-lactone [, ], showcasing its potential in developing novel synthetic strategies.
Q6: Is there any information available on the physicochemical properties of D-Gulono-1,4-lactone?
A6: While the provided research primarily focuses on synthetic applications, some information on the structure and properties of D-Gulono-1,4-lactone and its derivatives can be gleaned. For instance:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

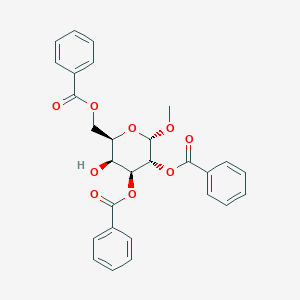
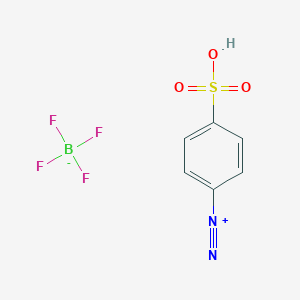
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
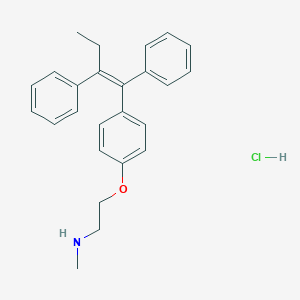

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
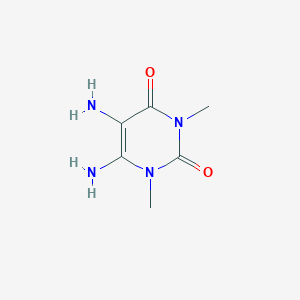
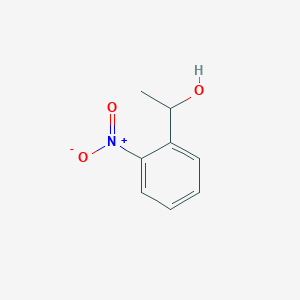
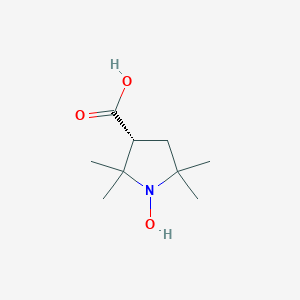

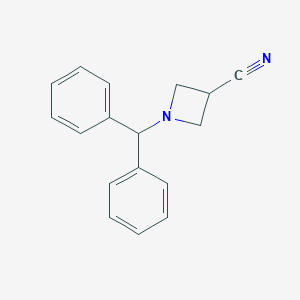
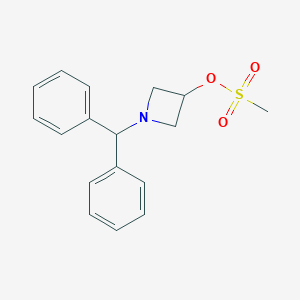
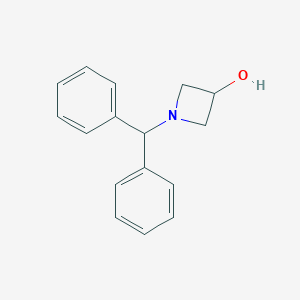
![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)
